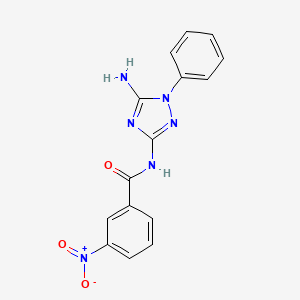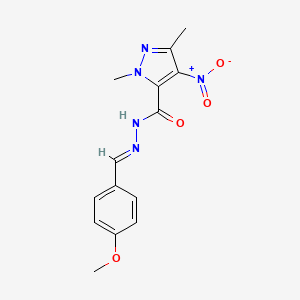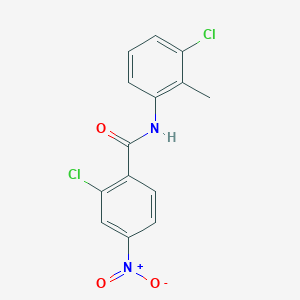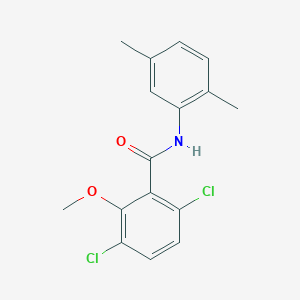![molecular formula C23H15ClN2O8S B5598383 4-{2-[(4-chlorophenyl)sulfonyl]carbonohydrazonoyl}-1,3-phenylene di(2-furoate)](/img/structure/B5598383.png)
4-{2-[(4-chlorophenyl)sulfonyl]carbonohydrazonoyl}-1,3-phenylene di(2-furoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related sulfone compounds often involves complex reactions, including the use of reagents like 2,3-dibromo-1-(phenylsulfonyl)-1-propene for the synthesis of furans and cyclopentenones, which are crucial for building the compound's core structure (Watterson et al., 2003). Moreover, the synthesis of aromatic ether sulfones and related macrocycles, as reported by Rodewald and Ritter (1997), provides insights into forming complex sulfone-containing structures essential for such compounds.
Molecular Structure Analysis
The detailed molecular structure of similar compounds has been analyzed using techniques like MALDI-TOF, NMR, and IR spectroscopy, providing insights into the conformation and connectivity of the molecular framework. For instance, the study by Rodewald and Ritter (1997) on macrocyclic aromatic ether sulfones offers valuable information on the structural intricacies of sulfone-containing compounds.
Chemical Reactions and Properties
Sulfone compounds participate in various chemical reactions, contributing to their diverse properties. For example, sulfonated polymers have been synthesized for applications in proton exchange membranes, showcasing their utility in fuel cells due to their excellent proton conductivity and water affinity (Miyatake et al., 1997).
Physical Properties Analysis
The physical properties, such as solubility, thermal stability, and crystallinity, are crucial for understanding the behavior and potential applications of such compounds. Studies on similar sulfone-containing polymers and copolymers provide insights into these aspects, indicating high thermal stability and solubility in certain solvents, which are important for practical applications (Bae et al., 2009; Jang et al., 2016).
Applications De Recherche Scientifique
Synthesis and Antiviral Potential
Compounds with similar structural motifs, including those utilizing chlorophenylsulfonyl groups, have been synthesized for their antiviral properties. For instance, polyethyleneglycol-bound sulfonic acid (PEG-OSO3H), a chlorosulphonic acid-modified polyethylene glycol, was used as a catalyst in the synthesis of dibenzo[a,j]xanthenes, showing significant antiviral activity against tobacco mosaic virus (Naidu et al., 2012).
Fuel-Cell Applications
Sulfonated poly(arylene ether sulfone)s (SPEs) containing fluorenyl groups synthesized for fuel-cell applications demonstrate promising properties. These materials offer higher proton conductivity and mechanical properties compared to traditional fuel-cell membranes, indicating potential for enhanced energy conversion efficiency (Bae et al., 2009).
Polymer Electrolyte Membranes
Sulfonated poly(phenylene) polymers, prepared via carbon-carbon coupling reactions and subsequent sulfonation, have shown excellent thermal stability, proton conductivity, and water uptake, making them suitable for use in polymer electrolyte membrane fuel cells (PEMFCs) (Jang et al., 2016).
Electronic Transport Mechanism
Research on poly(azomethine sulfone)s prepared by reacting bis(4-chlorophenyl)sulfone with bisphenols has explored their semiconducting properties and the electronic transport mechanism in their films, highlighting applications in electronic devices (Rusu et al., 2007).
Proton-Conducting Polymers
Sulfonated poly(thiophenylene), a novel class of polyaromatic electrolyte, has been synthesized for its excellent proton conductivity, demonstrating potential for use in high-performance fuel cells and other energy-related applications (Miyatake et al., 1997).
Propriétés
IUPAC Name |
[4-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]-3-(furan-2-carbonyloxy)phenyl] furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN2O8S/c24-16-6-9-18(10-7-16)35(29,30)26-25-14-15-5-8-17(33-22(27)19-3-1-11-31-19)13-21(15)34-23(28)20-4-2-12-32-20/h1-14,26H/b25-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKXZEDCNZLJGT-AFUMVMLFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)OC2=CC(=C(C=C2)C=NNS(=O)(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)OC2=CC(=C(C=C2)/C=N/NS(=O)(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN2O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-ethyl-8-[(3-fluoro-6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5598310.png)
![4-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5598316.png)





![1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5598358.png)
![3-(1H-imidazol-2-yl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzamide](/img/structure/B5598368.png)


![1-{4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]phenyl}ethanone](/img/structure/B5598397.png)
![N'-(3-bromobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5598404.png)
![2-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-3H-imidazo[4,5-b]pyridine](/img/structure/B5598406.png)